BI1071
Description
Overview of Nuclear Receptor Subfamily 4 Group A Member 1 (Nur77/NR4A1/TR3) in Cellular Homeostasis and Pathophysiology
Nuclear Receptor Subfamily 4 Group A Member 1, commonly known as Nur77 (also referred to as NR4A1 or TR3), is an orphan member of the nuclear receptor superfamily. It functions as an immediate early gene, rapidly induced by a variety of physiological and pathological stimuli. Nur77 plays a crucial role in maintaining cellular homeostasis and is implicated in various pathophysiological processes, including immune function, inflammation, metabolism, vascular homeostasis, cell differentiation, genome integrity, oxidative stress, autophagy, and aging. The specific functional outcome of Nur77 is highly dependent on its expression levels and its subcellular localization within the cell. ncpsb.org.cnuni.lusciopen.comnih.govcmdm.twncpsb.org.cnresearchgate.net
Nur77 exhibits a complex and dual role in regulating cellular fate, mediating both cell survival/proliferation and apoptosis. ncpsb.org.cncmdm.twrcsb.orgresearchgate.netnih.gov
Pro-survival Role: When Nur77 is primarily localized in the nucleus, it acts as a transcription factor. In this capacity, it promotes cell growth and survival by enhancing the transcription of various pro-survival target genes. These target genes can include cyclin-dependent kinase 4 (CDK4), cyclin D2 (CCND2), mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5), signal transducer and activator of transcription 5A (STAT5A), and retinoblastoma binding protein 8 (RBBP8). This nuclear function often positions Nur77 as a pro-oncogenic factor in numerous solid tumors. uni.lucmdm.twrcsb.org
Pro-apoptotic Role: Conversely, Nur77 can act as a potent promoter of cell death when it translocates from the nucleus to the cytoplasm and subsequently to the mitochondria. This non-genomic action is a critical apoptotic pathway. Within the mitochondria, Nur77 directly interacts with the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This interaction induces a conformational change in Bcl-2, leading to the exposure of its pro-apoptotic BH3 domain, effectively converting Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule. This process culminates in the release of cytochrome c and the initiation of apoptosis. The subcellular localization of Nur77, which dictates its pro-survival or pro-apoptotic function, is influenced by various cellular stimuli and post-translational modifications, such as phosphorylation. ncpsb.org.cnsciopen.comrcsb.orgresearchgate.net
The multifaceted roles of Nur77 render it a significant molecular target in oncological research. Nur77 is frequently overexpressed in a wide array of cancer cells and tissues, and this overexpression is often associated with increased cellular proliferation and survival. uni.lusciopen.comcmdm.tw In many solid tumors, including those of the breast, colon, lung, and ovary, elevated Nur77 expression is considered a negative prognostic factor. uni.lu Experimental knockdown of Nur77 in various solid tumor cell lines has been shown to result in reduced growth, survival, migration, and invasion, thereby underscoring its pro-oncogenic contribution in these contexts. uni.lu
However, the role of Nur77 can be context-dependent; in some blood-derived tumors like leukemias and lymphomas, Nur77 may exhibit tumor suppressor activity, and its expression is often diminished. nih.gov Given its ability to induce apoptosis through mitochondrial translocation and interaction with Bcl-2, targeting Nur77, particularly by developing small molecules that can directly bind to it and trigger its mitochondrial localization, represents a promising therapeutic strategy for cancer, especially in malignancies characterized by Bcl-2 overexpression. ncpsb.org.cnresearchgate.net
Identification and Characterization of BI1071 as a Novel Nur77 Modulator
The identification of small molecules capable of modulating Nur77’s pro-apoptotic function has been a key area of research. This compound stands out as a novel compound with such capabilities.
This compound is chemically identified as DIM-C-pPhCF3+MeSO3−. ncpsb.org.cn This compound is an oxidized product derived from the metabolites of indole-3-carbinol (B1674136) (I3C). ncpsb.org.cnresearchgate.net Indole-3-carbinol is a naturally occurring phytochemical abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower. Upon consumption, I3C undergoes acid-catalyzed condensation reactions in the acidic environment of the stomach, leading to the formation of various biologically active compounds, including 3,3′-diindolylmethane (DIM) and other acid condensation products. This compound is a derivative within this class of indole-derived compounds.
This compound has been characterized as a novel and potent modulator of Nur77. ncpsb.org.cnresearchgate.net It holds the distinction of being the first identified Nur77-binding small molecule capable of promoting the Nur77-Bcl-2 apoptotic pathway. ncpsb.org.cn
Detailed research findings illustrate its mechanism of action:
Direct Binding and High Affinity: this compound directly binds to Nur77 with high affinity. Surface Plasmon Resonance (SPR) analyses have quantified this interaction, revealing a dissociation constant (K_d) of 0.17 μM for this compound binding to the Nur77 Ligand Binding Domain (LBD). This binding occurs at submicromolar concentrations. ncpsb.org.cnresearchgate.net
Table 1: Binding Affinity of this compound to Nur77-LBD
| Compound | Target Protein | Binding Affinity (K_d) | Assay Method | Reference |
| This compound | Nur77-LBD | 0.17 μM | SPR | ncpsb.org.cn |
| DIM-C-pPhCF3 | Nur77-LBD | 3.0 μM | SPR | ncpsb.org.cn |
Induction of Mitochondrial Targeting and Bcl-2 Interaction: A crucial aspect of this compound's function is its ability to induce Nur77's mitochondrial targeting and subsequent interaction with Bcl-2. ncpsb.org.cnresearchgate.net This key event is central to triggering the Nur77-mediated apoptotic pathway.
Apoptosis Induction: The binding of this compound to Nur77 effectively induces apoptosis in cancer cells. This apoptotic effect has been demonstrated to be dependent on the expression of both Nur77 and Bcl-2. ncpsb.org.cnresearchgate.net
In Vivo Efficacy: Preclinical studies using animal models have further substantiated the therapeutic potential of this compound, showing that it potently inhibits the growth of tumor cells in vivo through its induction of apoptosis. ncpsb.org.cnresearchgate.net
Binding Mode: Molecular docking studies suggest that the bis-indolyl rings of this compound are deeply embedded within the Nur77 binding groove, forming a π-π interaction with Tyrosine 453 (Y453) and a stronger interaction with Histidine 372 (H372) within the Nur77 LBD.
These initial characterizations highlight this compound as a promising lead compound for developing new therapeutic strategies, particularly for cancers that exhibit overexpression of Bcl-2. ncpsb.org.cn
Properties
Molecular Formula |
C25H19F3N2O3S |
|---|---|
Molecular Weight |
484.4932 |
IUPAC Name |
Di(1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methylium methanesulfonate |
InChI |
InChI=1S/C24H16F3N2.CH4O3S/c25-24(26,27)16-11-9-15(10-12-16)23(19-13-28-21-7-3-1-5-17(19)21)20-14-29-22-8-4-2-6-18(20)22;1-5(2,3)4/h1-14,28-29H;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
SNUIKUVGJLNROJ-UHFFFAOYSA-M |
SMILES |
FC(C1=CC=C([C+](C2=CNC3=C2C=CC=C3)C4=CNC5=C4C=CC=C5)C=C1)(F)F.CS(=O)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-1071; BI 1071; BI1071 |
Origin of Product |
United States |
Molecular Mechanisms of Bi1071 Induced Apoptosis Via Nur77
Direct Binding Affinity and Interaction of BI1071 with Nur77
This compound has been characterized as a small molecule that directly binds to the Nur77 protein, initiating its apoptotic functions. nih.govresearchgate.net This direct interaction is a critical first step in the mechanism of action for this compound-induced cell death.
The binding affinity between this compound and the Nur77 Ligand Binding Domain (LBD) has been quantified using surface plasmon resonance (SPR) analysis. nih.gov These studies reveal a high-affinity interaction, demonstrating that this compound binds to the Nur77-LBD with a dissociation constant (Kd) of 0.17 μM. nih.gov This submicromolar binding affinity underscores the potent and specific nature of the interaction.
| Compound | Target Domain | Binding Affinity (Kd) | Method |
| This compound | Nur77-LBD | 0.17 μM | Surface Plasmon Resonance (SPR) |
Nur77 is classified as an orphan nuclear receptor, historically lacking a defined ligand-binding pocket and a known endogenous ligand. nih.gov However, crystallographic studies have revealed the existence of alternative binding regions on the surface of the Nur77 protein that can be targeted by small molecules. nih.govnih.gov this compound functions as a modulator by binding to the Ligand Binding Domain (LBD) of Nur77. nih.gov This interaction is crucial for triggering the subsequent conformational changes and subcellular translocation required for its apoptotic function. The identification of compounds like this compound that bind to these alternate sites on Nur77 represents a significant development in modulating the receptor's activity. nih.govresearchgate.net
This compound-Mediated Subcellular Translocation of Nur77
A cornerstone of this compound's mechanism is its ability to induce the movement of the Nur77 protein from the nucleus to the mitochondria. nih.govresearchgate.net This translocation is a pivotal event that shifts Nur77's function from a nuclear transcription factor to a cytoplasmic initiator of apoptosis. oncotarget.com
Treatment of cancer cells with this compound leads to the pronounced targeting of Nur77 to the mitochondria. nih.govresearchgate.net This has been demonstrated through cellular fractionation experiments, which showed a significant accumulation of Nur77 in the mitochondria-enriched heavy membrane fraction of cells following this compound exposure. nih.gov Further evidence from confocal microscopy shows that in response to this compound, Nur77 co-localizes with Hsp60, a protein resident in the mitochondria. nih.gov This targeted accumulation at the mitochondria is essential for Nur77 to engage with the Bcl-2 protein. nih.gov
In untreated cells, Nur77 is typically localized within the nucleus. Upon exposure to this compound, a dynamic shift in its location occurs. nih.gov Confocal microscopy analysis of cells treated with this compound reveals a clear translocation of Nur77 from the nucleus to the cytoplasm, where it localizes at the mitochondria. nih.govresearchgate.net This induced nuclear export is a critical step for the initiation of the Nur77-mediated non-genomic apoptotic pathway. nih.govoncotarget.com The apoptotic effect of this compound is dependent on this ability to promote Nur77's mitochondrial targeting. nih.gov
Activation of the Nur77-Bcl-2 Apoptotic Pathway by this compound
The ultimate pro-apoptotic outcome of this compound treatment is the activation of the Nur77-Bcl-2 pathway at the mitochondria. nih.govresearchgate.net Agents that can directly bind to Nur77 and facilitate its interaction with Bcl-2 are of significant therapeutic interest. nih.gov
This compound binding to Nur77 not only drives its translocation but also promotes its direct interaction with Bcl-2. nih.govresearchgate.net This interaction is central to the apoptotic process, as it causes a conformational change in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic one that triggers the release of cytochrome c and subsequent cell death. nih.govoncotarget.com The apoptotic effects of this compound are therefore dependent on the expression of both Nur77 and Bcl-2. nih.gov By directly binding Nur77 and promoting the Nur77-Bcl-2 apoptotic pathway, this compound serves as a potent modulator of this cell death mechanism. nih.govresearchgate.net
Molecular Interaction between Mitochondria-Localized Nur77 and Bcl-2
This compound binds to Nur77 with high affinity, promoting its translocation from the nucleus to the mitochondria. nih.govresearchgate.net This relocalization is a critical step, as it facilitates the direct interaction between Nur77 and the B-cell lymphoma 2 (Bcl-2) protein, which is a key regulator of apoptosis. nih.govresearchgate.netnih.gov The interaction is not random; it is a specific engagement mediated by the N-terminal loop region of Bcl-2. nih.gov This interaction is essential for the subsequent apoptotic signaling cascade. Research has shown that the apoptotic effects of this compound are dependent on the presence of both Nur77 and Bcl-2, highlighting the essential nature of this molecular partnership. nih.govresearchgate.net
Table 1: Key Proteins in the this compound-Induced Apoptotic Pathway
| Protein | Family/Type | Function in this Pathway |
| Nur77 (TR3, NGFI-B) | Nuclear Receptor Superfamily | Binds to this compound, translocates to mitochondria, and interacts with Bcl-2 to initiate apoptosis. nih.govresearchgate.net |
| Bcl-2 | Bcl-2 Family | Initially an anti-apoptotic protein, it is converted to a pro-apoptotic molecule upon interaction with Nur77. nih.govresearchgate.netnih.gov |
| Cytochrome c | Electron Transport Chain Component | Released from mitochondria into the cytoplasm, triggering the activation of caspases. nih.gov |
| Caspases | Cysteine-aspartic Proteases | Executioner proteins of apoptosis, activated downstream of cytochrome c release. nih.gov |
Conformational Conversion of Bcl-2 from Anti-Apoptotic to Pro-Apoptotic State
Upon binding to Nur77 at the mitochondria, Bcl-2 undergoes a significant conformational change. nih.govnih.gov This alteration is the pivotal event in the this compound-induced apoptotic pathway, effectively converting Bcl-2 from a guardian of cell survival into a promoter of cell death. nih.govnih.gov Specifically, the interaction with Nur77 exposes the BH3 domain of Bcl-2. nih.govgrantome.com The exposure of this "killer" domain transforms Bcl-2's function, turning it into a pro-apoptotic protein. nih.govgrantome.com This functional switch is a key mechanism by which this compound leverages the cell's own machinery to induce apoptosis.
Downstream Signaling Events Triggering Apoptosis Cascade (e.g., Cytochrome c Release, Caspase Activation)
The conformational change in Bcl-2 initiates a series of downstream signaling events that execute the apoptotic program. The now pro-apoptotic Bcl-2 facilitates the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the intermembrane space into the cytoplasm. nih.govresearchgate.net The release of cytochrome c is a critical commitment step in the intrinsic pathway of apoptosis. nih.govresearchgate.net
Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, including caspase-3. nih.govresearchgate.net This activation of effector caspases unleashes a proteolytic cascade that dismantles the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Evidence of this cascade in response to this compound includes the observation of Poly (ADP-ribose) polymerase (PARP) cleavage, a well-established marker of caspase-3 activity and apoptosis. nih.gov
Cellular and Biochemical Investigations of Bi1071 Action
In Vitro Efficacy of BI1071 in Cancer Cell Models
This compound exhibits potent and selective apoptotic effects in various cancer cell lines, while demonstrating minimal impact on non-transformed cells nih.gov. Its mechanism of action is intricately linked to the Nur77-Bcl-2 apoptotic pathway.
Assessment of Apoptosis Induction in Nur77-Dependent Manner
The apoptotic effects of this compound are highly dependent on the expression of Nur77 nih.govnih.govresearchgate.net. Investigations using Nur77-deficient mouse embryonic fibroblasts (MEFs) and Nur77 genome knockout HeLa cells revealed a significant reduction or suppression of this compound-induced apoptosis nih.gov. For instance, the growth inhibitory effect of this compound was markedly diminished in Nur77−/− MEFs compared to wild-type MEFs nih.gov. Similarly, the induction of PARP cleavage and caspase 3 activation by this compound was strongly suppressed in Nur77−/− HeLa cells nih.gov. Furthermore, Annexin V/Propidium iodide (PI) staining showed a substantial decrease in the apoptotic effect of this compound in Nur77−/− HeLa cells (from 35.55% to 3.25%) compared to parental HeLa cells nih.gov.
The pro-apoptotic action of this compound is also contingent on Bcl-2 expression, as it promotes the interaction between Nur77 and Bcl-2 nih.govumw.edu.pl. In Bcl-2-deficient MEFs, this compound showed no apparent effect on PARP cleavage, and these cells exhibited increased resistance to the compound's apoptotic effects nih.gov. This resistance could be reversed by the re-expression of Bcl-2 nih.gov.
Comparative Analysis of Apoptotic Effects with Related Compounds (e.g., DIM-C-pPhCF3)
This compound has demonstrated superior apoptotic efficacy compared to its precursor compound, DIM-C-pPhCF3 nih.gov. In HCT116 colon cancer cells, this compound inhibited cell growth with an IC50 of 0.06 μM, which is approximately 25-fold more potent than DIM-C-pPhCF3, which had an IC50 of 1.5 μM nih.gov. Mechanistically, this compound at a concentration of 0.5 μM effectively induced PARP cleavage in MDA-MB-231 cells, whereas DIM-C-pPhCF3 had no comparable effect under identical conditions nih.gov. Surface Plasmon Resonance (SPR) analyses further elucidated this difference in potency, revealing that this compound binds to the Nur77-ligand binding domain (LBD) protein with a dissociation constant (Kd) of 0.17 μM nih.govprobechem.com. This binding affinity is 18-fold stronger than that of DIM-C-pPhCF3, which exhibited a Kd of 3.0 μM for Nur77-LBD nih.gov.
Table 1: Comparative Efficacy of this compound and DIM-C-pPhCF3 on HCT116 Cell Growth and Nur77 Binding
| Compound | HCT116 Cell Growth IC50 (μM) | Nur77-LBD Binding Kd (μM) | Fold Potency (vs. DIM-C-pPhCF3) |
| This compound | 0.06 | 0.17 | 25-fold (growth inhibition) |
| DIM-C-pPhCF3 | 1.5 | 3.0 | 18-fold (Nur77 binding) |
Impact on Cell Viability and Proliferation in Various Cancer Cell Lines
This compound exhibits a dose-dependent inhibition of cell growth nih.gov. It effectively inhibits the growth of HCT116 colon cancer cells, with an IC50 of 0.06 μM nih.gov. The compound's ability to induce PARP cleavage, an indicator of apoptosis, was observed at submicromolar concentrations in HCT116 cells and other cancer cell lines nih.gov. Notably, this compound demonstrated efficacy across various breast cancer cell lines, including MDA-MB-231, HS578T, BT549, and MCF-7, irrespective of their hormone dependency nih.gov. Crucially, this compound did not induce apoptosis in non-transformed mammary and normal colon cells, highlighting its selective action on cancer cells nih.gov.
Table 2: Apoptosis Induction by this compound in Nur77-Dependent and Bcl-2-Dependent Contexts
| Cell Type | Treatment (0.5 μM this compound) | Apoptotic Effect (e.g., PARP Cleavage, Nuclear Fragmentation, Annexin V/PI) | Nur77/Bcl-2 Dependency | Reference |
| Wild-type MEFs | Induced | Growth inhibition, PARP cleavage, chromatin condensation (40%) | Nur77-dependent | nih.gov |
| Nur77−/− MEFs | Diminished | Significantly diminished growth inhibition, attenuated PARP cleavage | Nur77-dependent | nih.gov |
| Parental HeLa Cells | Induced | Strong PARP cleavage, caspase 3 activation, Annexin V/PI (35.55%) | Nur77-dependent | nih.gov |
| Nur77−/− HeLa Cells | Suppressed | Strongly suppressed PARP cleavage, caspase 3 activation, reduced Annexin V/PI (3.25%) | Nur77-dependent | nih.gov |
| Wild-type MEFs | Induced | Effective PARP cleavage, chromatin condensation (40%) | Bcl-2-dependent | nih.gov |
| Bcl-2−/− MEFs | No apparent effect | No apparent PARP cleavage, more resistant (14% chromatin condensation) | Bcl-2-dependent | nih.gov |
| Non-transformed Mammary Cells | No effect | No apoptotic effect | Selective | nih.gov |
| Normal Colon Cells | No effect | No apoptotic effect | Selective | nih.gov |
Mechanistic Assays for Apoptosis Detection
The induction of apoptosis by this compound has been confirmed through various mechanistic assays, focusing on key hallmarks of programmed cell death.
Cleavage of Poly(ADP-ribose) Polymerase (PARP) and Caspase Activation Assays
Cleavage of Poly(ADP-ribose) Polymerase (PARP) is a crucial biochemical indicator of apoptosis nih.govmdpi.comnih.gov. This compound effectively induces PARP cleavage, signifying its pro-apoptotic activity nih.gov. Dose-dependent studies have shown that this compound can induce PARP cleavage at submicromolar concentrations in HCT116 cells and other cancer cell lines nih.gov. Furthermore, this compound also promotes the activation of caspases, specifically caspase 3 nih.gov. Caspases, particularly caspase-3 and -7, are cysteine proteases that play a central role in apoptosis by cleaving various cellular substrates, including PARP-1, into characteristic fragments (e.g., 89 kDa and 24 kDa) mdpi.comnih.govresearchgate.net. The strong suppression of PARP cleavage and caspase 3 activation in Nur77-deficient HeLa cells further underscores the Nur77-dependent nature of this compound's apoptotic mechanism nih.gov.
Table 3: Impact of this compound on PARP Cleavage and Caspase Activation in Cancer Cell Lines
| Cell Line | This compound Concentration | Effect on PARP Cleavage | Effect on Caspase 3 Activation | Reference |
| HCT116 | Submicromolar | Induced (dose-dependent) | Not specified in detail | nih.gov |
| MDA-MB-231 | 0.5 μM | Effectively induced | Effectively induced | nih.gov |
| MEFs | 0.5 μM | Effectively induced | Not specified | nih.gov |
| Nur77−/− MEFs | 0.5 μM | Attenuated | Not specified | nih.gov |
| Parental HeLa | Not specified | Strongly induced | Strongly induced | nih.gov |
| Nur77−/− HeLa | Not specified | Strongly suppressed | Strongly suppressed | nih.gov |
| Bcl-2−/− MEFs | 0.5 μM | No apparent effect | Not specified | nih.gov |
Nuclear Condensation and Fragmentation (DAPI staining)
Nuclear condensation and fragmentation are morphological hallmarks of apoptosis nih.govresearchgate.netresearchgate.netabcam.cn. The apoptotic effect of this compound has been visually confirmed through DAPI staining, which revealed extensive nuclear condensation and fragmentation in cells treated with 0.5 μM this compound for 6 hours nih.gov. In MEFs treated with 0.5 μM this compound, approximately 40% of the cells exhibited chromatin condensation and nuclear fragmentation nih.gov. In contrast, only 14% of Bcl-2-deficient MEF cells displayed similar apoptotic features, further supporting the role of Bcl-2 in this compound-induced apoptosis nih.gov. DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA, allowing for the visualization of condensed chromatin and fragmented nuclei under a fluorescence microscope researchgate.netabcam.cnnih.gov. During apoptosis, chromatin undergoes a phase change, becoming highly condensed and brighter when stained with DNA-binding dyes like DAPI abcam.cn. This allows for both qualitative and quantitative detection of apoptotic nuclei abcam.cn.
Flow Cytometry-Based Annexin V/Propidium Iodide (PI) Staining
The induction of apoptosis by this compound has been quantitatively assessed using flow cytometry with Annexin V/Propidium Iodide (PI) staining, a standard method for detecting early and late apoptotic cells uni.lunih.govnih.govnih.gov. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis nih.govnih.govnih.gov.
In studies involving MDA-MB-231 cells, treatment with this compound demonstrated a dose-dependent increase in apoptotic cell populations. Specifically, a 6-hour exposure to 1 µM of this compound resulted in approximately 31.63% of MDA-MB-231 cells undergoing apoptosis. In contrast, vehicle-treated control cells showed a significantly lower apoptotic rate of 1.31% uni.lu. This data highlights this compound's capacity to induce programmed cell death in a concentration-dependent manner.
Table 1: Apoptotic Effect of this compound on MDA-MB-231 Cells via Annexin V/PI Staining
| Treatment (6 hours) | Apoptotic Cells (%) | Source |
| Vehicle Control | 1.31 | uni.lu |
| 1 µM this compound | 31.63 | uni.lu |
Role of Bcl-2 Expression in this compound-Induced Apoptosis
A crucial aspect of this compound's mechanism of action involves its dependency on the expression of both Nur77 and Bcl-2 uni.luuni.lu. Nur77, upon activation and mitochondrial translocation, interacts with Bcl-2, thereby converting the anti-apoptotic function of Bcl-2 into a pro-apoptotic one uni.luuni.lu. This interaction is central to the compound's ability to trigger cell death.
Studies in Bcl-2 Deficient Cellular Models (e.g., Bcl-2-/- MEFs)
To elucidate the critical role of Bcl-2 in this compound-induced apoptosis, investigations were conducted using Bcl-2 deficient cellular models, such as mouse embryonic fibroblasts (MEFs) lacking Bcl-2 (Bcl-2−/−MEF) uni.lu.
Treatment with 0.5 µM this compound effectively induced PARP cleavage, an indicator of apoptosis, in wild-type MEFs. However, this effect was notably absent or significantly attenuated in Bcl-2−/−MEFs, indicating that the presence of Bcl-2 is essential for this compound to induce PARP cleavage uni.lu. Further confirmation was provided by DAPI staining, which revealed that Bcl-2−/−MEF cells exhibited significantly higher resistance to the apoptotic effects of this compound compared to parental MEFs uni.lu. The re-expression of Bcl-2 in Bcl-2−/−MEFs was shown to restore the apoptotic sensitivity to this compound, further underscoring Bcl-2's indispensable role uni.lu.
Quantitative analysis using Annexin V/PI staining in Bcl-2 deficient cells further supported these findings. A substantial reduction in the apoptotic effect of this compound was observed in Bcl-2−/−HeLa cells (decreasing from 24.59% in parental cells to 7.95%) and in Bcl-2−/−MEF cells (decreasing from 76.65% in parental cells to 10.27%) uni.lu. Moreover, this compound's ability to induce mitochondrial membrane potential loss and the release of mitochondrial reactive oxygen species (ROS) was compromised in the absence of Bcl-2, reinforcing the compound's reliance on the Nur77-Bcl-2 pathway for its apoptotic activity uni.lu.
Table 2: Apoptotic Effect of this compound in Bcl-2 Deficient Cells (Annexin V/PI Staining)
| Cell Line (6 hours, 0.5 µM this compound) | Apoptotic Cells (%) - Parental | Apoptotic Cells (%) - Bcl-2-/- | Source |
| HeLa | 24.59 | 7.95 | uni.lu |
| MEF | 76.65 | 10.27 | uni.lu |
Correlation between Bcl-2 Overexpression and Apoptotic Sensitivity to this compound
This compound's mechanism of action, which involves converting Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule via Nur77 interaction, suggests a potential therapeutic advantage in cancers characterized by Bcl-2 overexpression uni.luuni.lu. Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, allowing cancer cells to evade programmed cell death and develop resistance to various therapies.
The research indicates that this compound effectively induces apoptosis in cancer cells in a manner dependent on both Nur77 and Bcl-2 uni.luuni.lu. This dependency implies that in cellular contexts where Bcl-2 plays a significant role in promoting cell survival, its modulation by this compound could lead to increased apoptotic sensitivity. Therefore, this compound is considered a promising lead for treating cancers that exhibit overexpression of Bcl-2, by leveraging the Nur77-Bcl-2 apoptotic pathway to overcome the anti-apoptotic defenses of these cells uni.luuni.lu.
Preclinical in Vivo Efficacy and Pathway Validation
Evaluation of BI1071 in Xenograft Tumor Models
Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in various in vivo models, primarily focusing on xenograft tumor models in immunodeficient mice. sysy-histosure.com These models are crucial for evaluating the biological activity of drug candidates before clinical studies, providing a comprehensive validation of their effects in a living system. eurofinsdiscovery.combio-techne.comensembl.org
This compound has shown potent inhibitory effects on tumor growth in nude mice xenograft models. Specifically, administration of this compound to nude mice bearing SW620 colon cancer xenograft tumors resulted in a significant reduction in tumor growth. sysy-histosure.com The compound was also effective in inhibiting the growth of PyMT mammary tumors in MMTV-PyMT-transgenic mice. sysy-histosure.com These findings underscore this compound's ability to suppress tumor progression in an in vivo setting. sysy-histosure.com
The anti-tumor effects of this compound in xenograft models were observed to be dependent on both the dose administered and the duration of treatment. sysy-histosure.com Studies involving SW620 colon cancer xenograft tumors demonstrated that the inhibition of tumor growth by this compound occurred in a dose- and time-dependent manner, indicating a direct correlation between exposure to the compound and its therapeutic efficacy. sysy-histosure.com
Histopathological and Molecular Analysis of Tumor Specimens
To elucidate the mechanisms underlying this compound's anti-tumor activity, comprehensive histopathological and molecular analyses were performed on tumor specimens from treated mice. These analyses focused on key markers of apoptosis and cell proliferation. sysy-histosure.com
Assessment of apoptosis in tumor tissues treated with this compound revealed clear evidence of programmed cell death. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which detect DNA fragmentation characteristic of apoptosis, showed extensive apoptosis in this compound-treated tumor specimens compared to control tumors. sysy-histosure.com Furthermore, immunostaining analyses demonstrated an enhanced expression of cleaved caspase 3 in tumor tissue specimens from mice administered this compound. sysy-histosure.com Cleaved caspase 3 is a critical executioner caspase, and its increased expression is a hallmark of activated apoptotic pathways. sysy-histosure.comnih.govorigene.comstjohnslabs.com
The findings are summarized in the table below:
| Apoptosis Marker | Observation in this compound-Treated Tumors | Comparison to Control |
| TUNEL Assay | Extensive apoptosis | Increased |
| Cleaved Caspase 3 | Enhanced expression | Increased |
In addition to inducing apoptosis, this compound significantly impacted tumor cell proliferation. Western blotting analyses of tumor tissues from treated and non-treated mice revealed a marked reduction in the expression levels of key proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and Ki67. sysy-histosure.com Immunohistochemical staining further confirmed this reduction in Ki67 expression in tumor tissue specimens from mice treated with this compound. sysy-histosure.com Ki67 is widely recognized as a marker for cell proliferation, with its expression strongly correlating with tumor cell growth. thermofisher.comadipogen.comthermofisher.com
The impact on proliferation markers is presented in the table below:
| Proliferation Marker | Observation in this compound-Treated Tumors | Comparison to Control |
| PCNA | Markedly reduced expression | Decreased |
| Ki67 | Markedly reduced expression | Decreased |
Confirmation of Nur77-Bcl-2 Pathway Activation in In Vivo Setting
A crucial aspect of this compound's mechanism of action is its ability to activate the Nur77-Bcl-2 apoptotic pathway in an in vivo setting. This compound functions as a Nur77 modulator, binding to Nur77 and promoting its translocation to the mitochondria. sysy-histosure.comproteogenix.science This mitochondrial targeting of Nur77 facilitates its interaction with Bcl-2, an anti-apoptotic protein. sysy-histosure.comproteogenix.scienceorigene.com By binding to Bcl-2, Nur77 converts it from an anti-apoptotic to a pro-apoptotic molecule, thereby promoting cell death. sysy-histosure.comproteogenix.scienceorigene.com The apoptotic effects induced by this compound were found to be dependent on the expression of both Nur77 and Bcl-2, further confirming the activation of this specific pathway. sysy-histosure.comproteogenix.science Studies demonstrated that this compound-induced PARP cleavage, another indicator of apoptosis, was attenuated in Nur77-deficient and Bcl-2-deficient mouse embryonic fibroblasts (MEFs), providing strong evidence for the pathway's involvement in this compound's efficacy. sysy-histosure.com
Structure Activity Relationship Sar Studies and Analog Development of Bi1071
Assessment of Enhanced Apoptotic Activity and Mechanism of Action of Analogs
Validation of Nur77-Bcl-2 Pathway Utilization by Analogs
Extensive research has focused on understanding and optimizing the activity of BI1071 through Structure-Activity Relationship (SAR) studies and the development of its analogs. The primary objective of these investigations was to identify compounds with enhanced efficacy in targeting the Nur77-mediated apoptotic pathway.
Initial explorations revealed that this compound itself binds to Nur77 with high affinity, operating at submicromolar concentrations to induce apoptosis nih.govwikipedia.org. Comparative studies demonstrated that this compound exhibited significantly improved activity compared to its precursor, DIM-C-pPhCF3. For instance, this compound inhibited the growth of HCT116 colon cancer cells with an IC50 of 0.06 μM, showcasing approximately a 25-fold increase in activity compared to DIM-C-pPhCF3, which had an IC50 of 1.5 μM nih.gov.
Preliminary SAR studies successfully identified compound 10b as a promising analog, demonstrating stronger binding to Nur77 and enhanced apoptotic activity compared to this compound nih.gov. Further in-depth SAR investigations led to the identification of additional improved analogs, namely A11, B5, and B15. These compounds exhibited even stronger binding affinities to Nur77 and superior apoptotic activity when compared to the parent compound this compound.
Detailed Research Findings: Binding Affinities of this compound Analogs to Nur77
Binding studies provided quantitative data on the affinity of these optimized analogs for Nur77. The dissociation constant (Kd) values, which indicate the strength of the binding interaction, were determined for these compounds.
| Compound | Binding Affinity (Kd) to Nur77 |
| This compound | Submicromolar nih.gov |
| A11 | 34 nM |
| B5 | 19 nM |
| B15 | 16 nM |
| 10b | 33 nM nih.gov |
These data illustrate a clear improvement in Nur77 binding affinity among the developed analogs, with B15 showing the strongest affinity.
Validation of Nur77-Bcl-2 Pathway Utilization by Analogs
Crucially, mechanistic studies confirmed that these newly developed analogs (A11, B5, B15, and 10b) induced apoptosis by actively utilizing the Nur77-Bcl-2 apoptotic pathway, mirroring the mechanism of this compound nih.gov. The core principle of this pathway involves Nur77 translocating from the nucleus to the mitochondria, where it directly interacts with Bcl-2. This interaction triggers a conformational change in Bcl-2, effectively converting its anti-apoptotic function into a pro-apoptotic one, leading to the release of pro-apoptotic factors and subsequent cell death nih.govwikipedia.org.
The dependence of this compound's apoptotic effect on Bcl-2 expression was rigorously validated. Studies showed that this compound effectively induced PARP cleavage, a hallmark of apoptosis, in mouse embryonic fibroblasts (MEFs). However, this effect was significantly diminished or absent in MEFs lacking Bcl-2 (Bcl-2-/- MEFs), underscoring the critical role of Bcl-2 in mediating the Nur77-dependent apoptotic action of this compound nih.gov. The consistent utilization of this pathway by the optimized analogs validates their potential as more potent modulators of Nur77-Bcl-2 mediated apoptosis.
Advanced Research Perspectives and Unexplored Avenues for Bi1071
Methodological Advancements in BI1071 Research
The investigation into this compound and its interaction with Nur77 has benefited from sophisticated methodological advancements, encompassing computational, high-throughput, and advanced in vitro and ex vivo modeling techniques.
Advanced Molecular Docking and Computational Chemistry Approaches
Advanced computational chemistry techniques, including molecular docking and dynamics simulations, are instrumental in elucidating the precise interactions between this compound and its target, Nur77. Molecular docking studies, often utilizing software like Glide, have been employed to model the binding of this compound to Nur77's ligand-binding domain (LBD). These studies frequently leverage the crystal structure of Nur77-LBD in complex with known analogs, such as cytosporone B, to predict optimal binding poses and affinities. uni.lu
Computational chemistry approaches extend to quantum chemistry calculations and Density Functional Theory (DFT) methods, which are used to validate the structural geometries of compound-protein complexes. uni.lu Molecular dynamics simulations further provide insights into the stability of the Nur77 ligand-binding domain upon ligand binding, offering a dynamic perspective on the interaction. nih.gov Beyond direct binding, computational studies also explore how the three-dimensional orientation of substituents in compounds can mimic hydrophobic side chains crucial for protein recognition motifs, guiding the design of new modulators.
High-Throughput Screening for Additional Nur77 Modulators
High-throughput screening (HTS) stands as a cornerstone in the discovery of novel chemical entities that can modulate biochemical reactions or cellular processes, including those involving Nur77. This approach enables the rapid assessment of vast chemical libraries to identify new lead compounds. For instance, a fluorescence-based lymphocyte assay has been developed, which utilizes a Nur77 promoter driving Green Fluorescent Protein (GFP) expression, making it suitable for HTS to identify immunomodulatory compounds. This assay has successfully screened thousands of compounds, yielding potential hits with immunomodulatory activities.
Beyond direct Nur77 modulation, HTS has also been instrumental in identifying compounds that affect Nur77's downstream targets or pathways. For example, 6-mercaptopurine (B1684380) (6-MP), an activator of Nur77, was identified through HTS as an ERK5 transactivator. Virtual screening, a computational counterpart to HTS, has also been effectively used to discover novel scaffold small molecules targeting Nur77 by evaluating previously reported binding sites in Nur77 crystal structures.
Development of Advanced In Vitro and Ex Vivo Organoid Models for Efficacy Testing
The development of advanced in vitro and ex vivo organoid models represents a significant leap forward in drug efficacy testing, offering more physiologically relevant platforms than traditional two-dimensional cell cultures. Tumor organoids, derived from patient tissues, are three-dimensional cell culture models that closely mimic the tumor microenvironment in vivo. These models are increasingly utilized for drug discovery, enabling the identification of potential drug targets and the comprehensive assessment of drug efficacy and safety.
Organoid-based drug sensitivity testing has demonstrated high predictive accuracy, exceeding 80%, highlighting their clinical relevance. Their advantages include recapitulating human cytoarchitecture, electrophysiological properties, and gene expression more accurately than 2D models, making them valuable for personalized medicine and bridging preclinical and clinical insights. While traditional in vivo animal models are often costly and time-consuming, organoids offer a more economical and ethically aligned alternative for initial screening and validation. Ongoing efforts are focused on integrating organoids with microfabricated arrays and "organoids-on-a-chip" systems to further streamline drug testing and enhance predictive modeling, despite challenges related to throughput, variability, and assay compatibility.
Future Directions in Nur77-Targeted Drug Discovery
The journey of Nur77-targeted drug discovery, particularly with compounds like this compound, is characterized by both inherent challenges and significant opportunities for further optimization.
Challenges in Developing Selective Nur77 Modulators
A primary challenge in developing Nur77 modulators lies in achieving high selectivity. Nur77 has historically been classified as an "orphan receptor" due to its atypical ligand-binding domain and the historical absence of an identified endogenous ligand. nih.gov Furthermore, Nur77 exhibits a paradoxical role in cancer development, demonstrating both cancer-promoting and cancer-inhibiting activities, which can even vary within the same cancer type. This dual functionality necessitates the development of highly selective modulators that can precisely target desired pathways without inducing unintended effects.
The broader family of nuclear receptors, to which Nur77 belongs, often presents ligands that exhibit tissue-, cell-, and response-specific activities (e.g., as agonists, inverse agonists, or antagonists). This complexity underscores the need for a deeper understanding of receptor interdomain communications, posttranslational modifications (such as phosphorylation, which can induce Nur77 translocation), and receptor-protein interactions to design truly selective modulators. The structural diversity of known Nur77 ligands and their varied effects further emphasize the intricate nature of achieving selective Nur77 modulation.
Opportunities for Further Optimization of this compound Analogs
Despite the challenges, significant opportunities exist for the further optimization of this compound and its analogs. Structure-activity relationship (SAR) studies have been pivotal in identifying modifications that enhance the compound's binding affinity to Nur77 and its apoptotic activity. For instance, a series of this compound analogs have been designed and synthesized, revealing improved compounds with stronger binding to Nur77 and enhanced apoptotic potency. uni.lu
| Compound | Nur77 Binding Affinity (Kd) | Apoptotic Activity (vs. This compound) |
|---|---|---|
| This compound | 0.17 µM (170 nM) uni.lu | Baseline |
| A11 | 34 nM uni.lu | Enhanced |
| B5 | 19 nM uni.lu | Enhanced |
| B15 | 16 nM uni.lu | Enhanced |
Note: Kd values indicate dissociation constant, where lower values signify stronger binding affinity.
These optimized analogs, such as A11, B5, and B15, have demonstrated significantly improved binding affinities to Nur77 compared to this compound, while maintaining or enhancing the induction of apoptosis through the Nur77-Bcl-2 pathway. uni.lu Future research endeavors will continue to focus on the systematic optimization of these promising Nur77 binders. This includes exploring various substituent groups in the indolyl-rings of this compound and other structural modifications to improve not only efficacy but also pharmacokinetic properties, such as oral bioavailability, paving the way for the development of novel Nur77-targeting antitumor agents. uni.lu
Compound Names and PubChem CIDs
The Role of Nur77 as a Promising Lead for Cancer Therapeutics
The orphan nuclear receptor Nur77, also known as TR3 or NGFI-B, stands as a critical regulator of cellular processes, including apoptosis, and has emerged as a promising target for cancer therapy nih.govnih.govnih.gov. Nur77's pro-apoptotic function is notably mediated by its translocation from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2 nih.govnih.govnih.gov. This interaction is crucial as it induces a conformational change in Bcl-2, effectively converting it from a survival-promoting factor into a pro-apoptotic molecule, thereby initiating the intrinsic mitochondrial apoptotic pathway nih.govnih.govresearchgate.net. Given that Bcl-2 is frequently overexpressed in various cancers, contributing to resistance against chemotherapy, targeting the Nur77-Bcl-2 apoptotic pathway offers a compelling strategy for novel cancer therapeutics nih.govnih.govacs.org.
In this context, this compound has been identified and characterized as a novel small molecule modulator of the Nur77-Bcl-2 apoptotic pathway nih.govnih.gov. This compound is an oxidized product derived from an indole-3-carbinol (B1674136) metabolite, specifically identified as DIM-C-pPhCF3+MeSO3− nih.govnih.gov. Research indicates that this compound binds to Nur77 with high affinity, actively promoting its mitochondrial targeting and subsequent interaction with Bcl-2 nih.govnih.govaacrjournals.org. This direct binding and modulation by this compound effectively trigger the conversion of Bcl-2 and induce apoptosis in cancer cells in a manner dependent on both Nur77 and Bcl-2 expression nih.govnih.gov.
Detailed Research Findings:
In Vitro Efficacy: Studies have demonstrated the potent apoptotic effects of this compound across various cancer cell lines. In HCT116 colon cancer cells, this compound exhibited significant growth inhibition with an IC50 value of 0.06 µmol/L aacrjournals.org. This represents a substantial improvement in activity, being approximately 25-fold more potent than its precursor, DIM-C-pPhCF3, which showed an IC50 of 1.5 µmol/L in the same cell line aacrjournals.org. Furthermore, this compound was observed to induce PARP cleavage, a hallmark of apoptosis, at submicromolar concentrations in HCT116 cells and other cancer cell lines aacrjournals.org. The induction of apoptosis by this compound has been shown to be dependent on Nur77 expression, as its apoptotic effect was significantly diminished in Nur77-deficient mouse embryonic fibroblasts (MEFs) and Nur77 genome knockout HeLa cells nih.govaacrjournals.org.
The following table summarizes the comparative in vitro efficacy of this compound and its related compound:
Table 1: In Vitro Efficacy of this compound and DIM-C-pPhCF3 in HCT116 Cells
| Compound | Cell Line | IC50 (µmol/L) | Effect | Reference |
| This compound | HCT116 | 0.06 | Growth Inhibition | aacrjournals.org |
| DIM-C-pPhCF3 | HCT116 | 1.5 | Growth Inhibition | aacrjournals.org |
In Vivo Efficacy: Beyond in vitro studies, the anti-cancer efficacy of this compound has been validated in animal models. Administration of this compound to nude mice bearing SW620 colon cancer xenograft tumors resulted in a potent inhibition of tumor growth in a dose- and time-dependent manner nih.gov. Histological analysis, including TUNEL assays, revealed extensive apoptosis within the tumor specimens treated with this compound compared to control groups nih.gov. Additionally, the anti-cancer effects of this compound were evaluated in the MMTV-PyMT-transgenic mouse model of breast cancer, further supporting its potential as an apoptotic inducer in vivo nih.gov.
The identification of this compound as a direct Nur77-binding small molecule that promotes the Nur77-Bcl-2 apoptotic pathway marks a significant advancement in cancer therapeutics nih.gov. Its high affinity for Nur77 and its ability to effectively induce apoptosis in a Nur77- and Bcl-2-dependent manner highlight its potential as a promising lead compound for treating cancers, particularly those characterized by the overexpression of Bcl-2 nih.govnih.gov. Further exploration into this compound's precise binding mechanisms and its potential in combination therapies could pave the way for novel therapeutic strategies.
Q & A
Q. What molecular mechanisms underlie BI1071-induced apoptosis in cancer cells?
this compound promotes apoptosis by binding to Nur77, triggering its mitochondrial translocation and interaction with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein. Key steps include:
- Nur77-Bcl-2 Binding Assays : Use co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) to confirm interaction dynamics .
- Subcellular Localization : Employ confocal microscopy to track Nur77 translocation in this compound-treated cells .
- Knockout Models : Validate dependency by testing this compound efficacy in Nur77- or Bcl-2-deficient cell lines .
Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity?
- Dose-Response Curves : Test this compound across a concentration gradient (e.g., 0.1–50 µM) to determine IC50 values. Include positive controls (e.g., cisplatin) and negative controls (vehicle-only) .
- Cell Viability Assays : Use MTT or Annexin V/PI staining to quantify apoptosis. Ensure triplicate replicates to account for variability .
- Time-Course Analysis : Monitor apoptosis induction at 12, 24, and 48 hours to establish temporal efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cancer models with varying Bcl-2 expression levels?
- Stratified Analysis : Group cell lines or patient-derived xenografts (PDXs) by Bcl-2 expression (low/high) using qPCR or immunohistochemistry. Compare this compound response between groups .
- Combination Studies : Test this compound with Bcl-2 inhibitors (e.g., venetoclax) to assess synergistic effects in resistant models .
- Data Normalization : Use standardized metrics (e.g., fold-change relative to baseline) to minimize batch effects .
Q. What methodological rigor is required to validate this compound’s specificity for Nur77 in vivo?
- Genetic Validation : Employ CRISPR/Cas9 to generate Nur77-knockout animal models. Compare tumor growth inhibition in wild-type vs. knockout cohorts .
- Off-Target Profiling : Use proteomic screens (e.g., affinity pull-down assays) to identify unintended binding partners .
- Pharmacokinetic Studies : Measure this compound bioavailability and tissue distribution via LC-MS/MS to ensure target engagement .
Q. How can researchers optimize experimental protocols to address this compound’s solubility and stability challenges?
- Solubility Testing : Screen solvents (e.g., DMSO, PEG-400) for optimal dissolution without cytotoxicity. Include stability assays under varying pH/temperature .
- Vehicle Controls : Use matched solvent concentrations in control groups to isolate this compound-specific effects .
- Long-Term Storage : Assess compound integrity via HPLC after 1–6 months at −80°C .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate IC50 and Hill slope .
- Error Propagation : Report standard deviations or confidence intervals for triplicate experiments .
- Meta-Analysis : Pool data from independent labs using random-effects models to assess reproducibility .
Q. How should researchers document and share this compound-related experimental data to ensure reproducibility?
- Supporting Information : Provide raw datasets (e.g., flow cytometry FCS files, microscopy images) in supplementary materials .
- Step-by-Step Protocols : Detail compound preparation, cell culture conditions, and assay parameters using platforms like Protocols.io .
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo, Gene Expression Omnibus) .
Integration with Existing Therapies
Q. What strategies can be used to evaluate this compound’s synergy with conventional chemotherapeutics?
- Combination Index (CI) : Calculate CI values using the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Sequential Dosing : Test pre-treatment with this compound followed by chemotherapy to mimic clinical scenarios .
- Toxicity Overlap : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) in co-treated animal models .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
